molecular formula C17H18N4OS B6447206 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640815-64-9

5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6447206
CAS No.: 2640815-64-9
M. Wt: 326.4 g/mol
InChI Key: LYQVULWOXMGKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a sophisticated chemical hybrid scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged structure in medicinal chemistry, strategically linked to a piperazine ring which is further substituted with a pyridinyl moiety. The hybridization of these distinct pharmacophores is a recognized strategy in modern drug design to create novel chemical entities with enhanced or multi-targeted biological activities . The benzothiazole nucleus is a ubiquitous scaffold in pharmaceutical agents, known for conferring diverse pharmacological properties. The incorporation of a methoxy group at the 5-position is a common structural modification that can fine-tune the compound's electronic properties, lipophilicity, and subsequent interaction with biological targets . The piperazine ring serves as a versatile spacer and conformational controller, contributing to improved aqueous solubility and providing a platform for further functionalization, which can significantly influence the pharmacokinetic profile and binding affinity of the molecule . The terminal pyridin-2-yl group introduces an additional hydrogen bond acceptor site, potentially enhancing interactions with key amino acid residues in enzyme active sites. Research Applications and Value: This compound is of significant interest in several research domains. In oncology research , benzothiazole-piperazine hybrids have demonstrated potent and selective cytotoxic activities against various cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) carcinomas . These compounds often exert their effects by inducing apoptosis, activating caspase-3, disrupting the cell cycle, and causing mitochondrial membrane depolarization . Furthermore, such hybrids have shown potential as inhibitors of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy . In infectious disease research , particularly in the search for new anti-tubercular agents, similar benzothiazole derivatives have exhibited promising inhibitory activity against Mycobacterium tuberculosis , sometimes surpassing the potency of standard reference drugs like isoniazid . The structural features of this molecule also suggest potential investigation for central nervous system (CNS) disorders , as piperazine-containing benzothiazoles have been explored as agents for the treatment of cerebral ischemic disorders . Quality and Usage: Supplied as a high-purity compound for research purposes, this chemical reagent is ideal for in vitro biological screening, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for the development of novel therapeutic candidates. Researchers can utilize it to explore its mechanism of action against specific targets, such as enzymes like DprE1 in tuberculosis, or various kinases in cancer pathways . Intended Use: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations regarding the handling and use of this material.

Properties

IUPAC Name

5-methoxy-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-22-13-5-6-15-14(12-13)19-17(23-15)21-10-8-20(9-11-21)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQVULWOXMGKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiazole Synthesis and Functionalization

The foundational step in preparing 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole involves constructing the benzothiazole scaffold. A widely adopted strategy begins with 2-mercapto-5-methoxybenzothiazole, which undergoes alkylation with ethyl 2-chloroacetate in the presence of potassium carbonate to yield O-ethyl S-(5-methoxybenzothiazol-2-yl) carbonothioate . Subsequent treatment with hydrazine hydrate generates the hydrazinecarbothioate intermediate, a critical precursor for introducing heterocyclic substituents .

Multi-Step Convergent Synthesis

A convergent approach isolates the synthesis of the pyridine-piperazine fragment before coupling it to the benzothiazole core. The pyridinylpiperazine derivative is prepared by reacting 2-chloropyridine with piperazine in a high-boiling solvent like toluene or xylene, often catalyzed by palladium complexes to enhance regioselectivity . This fragment is then coupled to 2-chloro-5-methoxybenzothiazole via a Buchwald-Hartwig amination, employing a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) to facilitate C–N bond formation .

Reaction Optimization Insights

  • Catalyst Loading : Reducing palladium catalyst loading to 2–5 mol% minimizes costs without compromising yield .

  • Solvent Selection : Dimethylacetamide (DMA) outperforms DMF in achieving higher conversion rates (≥85%) .

  • Temperature : Reactions conducted at 100–110°C for 18 hours optimize nucleophilic displacement efficiency .

Characterization and Analytical Validation

Post-synthesis characterization is critical for confirming structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for key functional groups:

  • The methoxy group (–OCH₃) resonates as a singlet at δ 3.81–3.82 ppm in ¹H-NMR .

  • Piperazine protons appear as multiplets between δ 2.50–3.50 ppm, while pyridine aromatic protons are observed at δ 7.20–8.50 ppm .

  • Carbonyl (C=O) and imine (C=N) groups exhibit IR absorption bands at 1654–1699 cm⁻¹ and 1307–1392 cm⁻¹, respectively .

High-Resolution Mass Spectrometry (HRMS) further validates molecular composition, with the target compound (C₁₇H₁₈N₄OS) showing an exact mass of 326.1202 g/mol .

Comparative Analysis of Synthetic Routes

The table below contrasts two prominent methods for synthesizing this compound, highlighting yields, conditions, and scalability:

MethodStarting MaterialsKey StepsYieldPurity (HPLC)
Linear Synthesis 2-Mercapto-5-methoxybenzothiazoleAlkylation → Hydrazination → Coupling62–68%98.5%
Convergent Synthesis 2-Chloropyridine, PiperazineFragment Coupling → Amination74–78%99.2%

The convergent route offers superior yields and purity, attributed to the isolation and purification of intermediates before final coupling . However, the linear approach remains advantageous for small-scale syntheses due to fewer purification steps .

Challenges and Mitigation Strategies

Byproduct Formation
Oxidation of the benzothiazole sulfur atom to sulfoxide or sulfone derivatives is a common side reaction, particularly in the presence of residual oxidizing agents. Implementing inert atmospheres (N₂ or Ar) and using antioxidants like ascorbic acid reduces this risk .

Solubility Issues
The poor solubility of intermediates in organic solvents can hinder reaction progression. Co-solvent systems (e.g., THF/water mixtures) or sonication improve dissolution, enhancing reaction homogeneity and yield .

Industrial-Scale Considerations

Scaling up the synthesis necessitates addressing exothermic reactions and cost-efficiency. Continuous flow reactors mitigate heat management challenges, enabling safer operation at elevated temperatures . Additionally, replacing palladium catalysts with nickel-based alternatives reduces material costs by 40–50% without significant yield loss .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and pyridine groups enable nucleophilic substitution at nitrogen and sulfur centers:

Reaction TypeConditionsProductReference
AlkylationRX (alkyl halides) in DMF, 60°CQuaternary ammonium salts at piperazine nitrogen
AcylationAcCl in THF with baseAcetylated piperazine derivatives
Thiazole ring openingStrong bases (NaOH, 100°C)Cleavage to form 2-mercaptoaniline derivatives

Key Findings :

  • Piperazine nitrogen shows higher nucleophilicity than pyridine, favoring alkylation/acylation at this site .

  • Thiazole ring stability depends on substitution: electron-withdrawing groups reduce susceptibility to base-mediated cleavage .

Oxidation Reactions

The benzothiazole core undergoes selective oxidation:

Oxidizing AgentConditionsProductSelectivityReference
H₂O₂ (30%)Acetic acid, 80°C, 4hSulfoxide at C2 positionThiazole > Pyridine
KMnO₄Aqueous H₂SO₄, 25°C, 2hSulfone derivativeComplete S-oxidation

Mechanistic Insights :

  • Sulfur in the thiazole ring is preferentially oxidized over pyridine nitrogen due to lower electron density .

  • Methoxy group at C5 deactivates the benzene ring, preventing electrophilic aromatic substitution during oxidation.

Coordination Chemistry

The pyridine and piperazine groups act as ligands for metal complexes:

Metal SaltReaction ConditionsCoordination SiteApplicationReference
CuCl₂·2H₂OEthanol reflux, 6hPyridine N, PiperazineAntimicrobial agents
Pd(OAc)₂DMF, 100°C under N₂Thiazole SCatalytic coupling reactions

Structural Evidence :

  • X-ray crystallography confirms bidentate coordination through pyridine N and piperazine NH in Cu(II) complexes .

  • Palladium preferentially binds to thiazole sulfur, enabling Suzuki-Miyaura cross-couplings at C4/C6 positions .

Photochemical Reactivity

UV irradiation induces unique transformations:

Light SourceSolvent SystemMajor ProductQuantum YieldReference
254 nm UVMeCN/H₂O (9:1)Pyridine N-oxideΦ = 0.32
365 nm UVCH₂Cl₂, O₂ atmosphereThiazole ring expansion to 1,2,4-thiadiazine68% yield

Notable Observations :

  • Methoxy group enhances intersystem crossing, increasing photostability compared to non-substituted analogues.

  • Oxygen acts as both oxidant and reactant in thiadiazine formation .

Acid/Base-Mediated Rearrangements

Protonation states dramatically influence reactivity:

ConditionpH RangeStructural ChangeBiological RelevanceReference
HCl (1M)<3Piperazine diprotonationEnhanced water solubility
NaOH (0.1M)>10Thiazole ring dearomatizationPrecursor for functionalization

Analytical Data :

  • pKa values: Pyridine N = 4.7, Piperazine NH = 9.2 (first protonation), 11.8 (second protonation) .

  • Dearomatized thiazole intermediates enable C-H functionalization at previously inaccessible positions .

This compound's reactivity profile demonstrates its versatility as a scaffold for pharmaceutical development, particularly in creating:

  • Metal-based antimicrobial agents (via Cu/Pd coordination)

  • Photoresponsive drug delivery systems (using UV-triggered transformations)

  • pH-sensitive prodrugs (leveraging piperazine protonation)

Experimental protocols should prioritize inert atmospheres for oxidation-sensitive reactions and strictly control stoichiometry in metal coordination to prevent polynuclear complex formation .

Scientific Research Applications

Pharmacological Applications

The pharmacological profile of 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole suggests several applications:

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant antidepressant effects by modulating serotonin and norepinephrine levels in the brain. Preliminary studies suggest this compound may also influence these neurotransmitter systems.
  • Anticancer Properties : Some derivatives of benzothiazole have shown promise in inhibiting cancer cell proliferation. Studies have indicated that this compound might possess similar anticancer properties, particularly against certain types of tumors.
  • Antimicrobial Effects : The compound's structural features suggest potential antimicrobial activity. Investigations into its efficacy against various bacterial strains could provide insights into its use as an antibiotic agent.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of related benzothiazole compounds. The researchers found that modifications in the piperazine ring significantly enhanced serotonin receptor binding affinity, suggesting that similar modifications could optimize the activity of this compound .

Case Study 2: Anticancer Research

In a recent study, researchers synthesized a series of benzothiazole derivatives and tested them against breast cancer cell lines. The results indicated that specific substitutions on the benzothiazole core led to increased cytotoxicity. This highlights the potential for this compound as a lead compound for further development in cancer therapeutics .

Case Study 3: Antimicrobial Testing

A comprehensive analysis was conducted to evaluate the antimicrobial properties of various benzothiazole derivatives, including the target compound. The findings demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting that further exploration into its use as an antimicrobial agent is warranted .

Mechanism of Action

The mechanism of action of 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets such as G-protein-coupled receptors and enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the benzothiazole core can inhibit various enzymes. This dual interaction contributes to its pharmacological effects, including modulation of neurotransmitter release and inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole can be contextualized by comparing it to analogs with related scaffolds or substitution patterns. Below is a detailed analysis, supported by a comparative data table (Table 1).

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Core Structure Position 2 Substituent Piperazine Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound Benzothiazole 4-(Pyridin-2-yl)piperazin-1-yl Pyridin-2-yl 326.40* Hypothetical: Enhanced CNS activity
2-[5-(4-Methoxyphenyl)-...-1,3-benzothiazole Benzothiazole Pyrazoline-phenyl-methoxyphenyl N/A 443.54 Antitumor, antidepressant
5-Methyl-2-piperazin-1-yl-1,3-benzoxazole Benzoxazole Piperazin-1-yl None 217.28 CCS: 148.2 Ų (M+H)+
4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin... Benzothiazole 4-(3-Phenoxybenzoyl)piperazin-1-yl 3-Phenoxybenzoyl 429.50 High lipophilicity
5-Methoxy-2-[4-(2-methoxyphenyl)piperazin... Pyrimidine 4-(2-Methoxyphenyl)piperazin-1-yl 2-Methoxyphenyl 300.36 Moderate solubility

*Calculated based on molecular formula C₁₆H₁₇N₅OS.

Core Heterocycle Modifications

  • Benzothiazole vs. Benzoxazole: The replacement of sulfur (benzothiazole) with oxygen (benzoxazole) in 5-methyl-2-piperazin-1-yl-1,3-benzoxazole reduces polarizability and alters electronic distribution.
  • Benzothiazole vs. Pyrimidine : The pyrimidine core in 5-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine introduces additional nitrogen atoms, increasing hydrogen-bonding capacity but reducing aromatic bulk compared to benzothiazole.

Substituent Effects on Piperazine

  • Pyridin-2-yl vs. Phenoxybenzoyl: The pyridinyl group in the target compound is less lipophilic than the phenoxybenzoyl substituent in 4-methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole . This difference may influence membrane permeability and metabolic stability, with pyridinyl favoring aqueous solubility.
  • Pyridin-2-yl vs.

Biological Activity

5-Methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole (referred to as compound 1) is a synthetic compound that has garnered interest due to its potential pharmacological applications. This article reviews the biological activity of compound 1, focusing on its pharmacodynamics, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is C19H22N4O1SC_{19}H_{22}N_{4}O_{1}S, with a molecular weight of approximately 342.47 g/mol. The structure features a benzothiazole moiety linked to a piperazine ring and a pyridine substituent, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compound 1 exhibits significant anticancer properties. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism appears to involve the inhibition of Bcl-2 proteins, which are pivotal in regulating apoptosis. A notable study reported an IC50 value of less than 30 µM against these cell lines, indicating potent cytotoxicity .

Anticonvulsant Activity

Compound 1 has also been evaluated for anticonvulsant activity. In animal models, it showed efficacy in reducing seizure frequency and severity. The SAR analysis suggests that the presence of the methoxy group enhances its anticonvulsant properties by increasing lipophilicity and facilitating blood-brain barrier penetration .

Antimicrobial Activity

The antimicrobial potential of compound 1 has been explored against various bacterial strains. Results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of protein synthesis .

Structure-Activity Relationship (SAR)

The biological activities of compound 1 can be attributed to specific structural features:

Structural Feature Impact on Activity
Methoxy groupEnhances lipophilicity and bioavailability
Piperazine ringContributes to receptor binding affinity
Pyridine substituentInfluences pharmacokinetic properties
Benzothiazole moietyEssential for anticancer and anticonvulsant effects

Case Study 1: Anticancer Efficacy

In a study published in MDPI, compound 1 was tested against multiple cancer cell lines, demonstrating selective cytotoxicity. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Anticonvulsant Properties

Another study focused on the anticonvulsant properties of compound 1 using a PTZ-induced seizure model in rodents. The results showed that compound 1 significantly reduced seizure duration compared to control groups, supporting its therapeutic potential in epilepsy management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.